![molecular formula C15H16N6OS B2685755 (4-(3-甲基-[1,2,4]三唑并[4,3-a]吡嗪-8-基)哌嗪-1-基)(噻吩-3-基)甲酮 CAS No. 2034417-55-3](/img/structure/B2685755.png)
(4-(3-甲基-[1,2,4]三唑并[4,3-a]吡嗪-8-基)哌嗪-1-基)(噻吩-3-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(thiophen-3-yl)methanone” is a compound that belongs to the class of [1,2,4]triazolo[4,3-a]pyrazine derivatives . These compounds have been studied for their inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against tested cell lines in vitro .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]pyrazine derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . In some cases, protecting groups are used during the synthesis and later removed by hydrogenation .Molecular Structure Analysis
The molecular structure of this compound includes a [1,2,4]triazolo[4,3-a]pyrazine core, a piperazine ring, and a thiophene ring . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.科学研究应用
合成和抗菌活性
源自 1,2,4-三唑的化合物已被合成并测试其抗菌活性。一项研究重点介绍了各种 1,2,4-三唑衍生物的合成及其对测试微生物的筛选,其中一些显示出良好或中等活性 (Bektaş et al., 2007)。
抗病毒和抗肿瘤活性
合成了一系列涉及三唑和吡嗪结构的衍生物,并评估了它们的抗病毒和抗肿瘤活性。这些化合物显示出作为微管蛋白聚合抑制剂的潜力,这对于抗肿瘤活性至关重要 (Jilloju et al., 2021)。
对人受体的拮抗特性
对与所询问化合物结构相似的化合物的研究还探讨了它们作为人大麻素 CB1 受体拮抗剂的作用,表明在神经病学和药理学中具有潜在的治疗应用 (Landsman et al., 1997)。
杂环化学应用
包括三唑在内的杂环化合物的化学转化和合成在药物化学和药物开发中有着广泛的意义。研究表明合成具有有希望的生物活性的新型杂环化合物,包括抗菌和抗真菌特性 (Hassan, 2013)。
在生化调节中的潜力
另一项研究讨论了吡唑和三唑衍生物的合成,强调了它们的显着抗菌活性。这强调了该化合物在开发新的抗菌和抗真菌剂方面的潜力 (Sanjeeva et al., 2022)。
未来方向
The [1,2,4]triazolo[4,3-a]pyrazine derivatives, including this compound, show promise in their inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against tested cell lines in vitro . Future research could focus on further optimizing these compounds, studying their mechanisms of action in more detail, and evaluating their potential as therapeutic agents in relevant disease models .
属性
IUPAC Name |
[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]-thiophen-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6OS/c1-11-17-18-14-13(16-3-4-21(11)14)19-5-7-20(8-6-19)15(22)12-2-9-23-10-12/h2-4,9-10H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLMHNIPTXBNFHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。